REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[N:4][C:5]([NH:11]CC2C=CC(OC)=CC=2)=[C:6]([CH:10]=1)[C:7]([NH2:9])=[O:8].C(O)(C(F)(F)F)=O>C(Cl)Cl.C1(OC)C=CC=CC=1>[NH2:11][C:5]1[N:4]=[CH:3][C:2]([F:1])=[CH:10][C:6]=1[C:7]([NH2:9])=[O:8]
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Name
|
5-Fluoro-2-(4-methoxy-benzylamino)-nicotinamide
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Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=NC(=C(C(=O)N)C1)NCC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
2.57 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the residue purified by column chromatography (silica gel, EtOAc/heptane, 1/4)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)N)C=C(C=N1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.65 mmol | |
AMOUNT: MASS | 100 mg | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |